N1,N4-Dihydroxyterephthalimidamide
Description
N1,N4-Dihydroxyterephthalimidamide (CAS 6051-62-3) is a hydroxy-substituted amidine derivative characterized by two hydroxyl groups positioned at the N1 and N4 atoms of a terephthalimidamide backbone. This compound has garnered attention in materials science, particularly as a monomer for covalent organic frameworks (COFs) due to its dual hydroxyl and amidine functional groups, which facilitate polymerization and structural stability . While its synthesis pathways remain understudied in the provided literature, its commercial availability (95% purity, $165/g) suggests utility in specialized chemical applications .
Properties
IUPAC Name |
1-N',4-N'-dihydroxybenzene-1,4-dicarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2/c9-7(11-13)5-1-2-6(4-3-5)8(10)12-14/h1-4,13-14H,(H2,9,11)(H2,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRWNTBQZUUOOLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=NO)N)C(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1,N4-Dihydroxyterephthalimidamide typically involves the reaction of terephthalic acid with hydroxylamine under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by further reaction with hydroxylamine .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Chemical Reactions Analysis
Types of Reactions: N1,N4-Dihydroxyterephthalimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as acyl chlorides and alkyl halides are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N1,N4-Dihydroxyterephthalimidamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of polymers and other advanced materials
Mechanism of Action
The mechanism of action of N1,N4-Dihydroxyterephthalimidamide involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with biomolecules, influencing their structure and function. Additionally, the compound can undergo redox reactions, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Biological Activity
N1,N4-Dihydroxyterephthalimidamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and materials science. This article reviews the current understanding of its biological activity, synthesizing findings from various studies, including case studies and experimental data.
Chemical Structure and Properties
This compound can be structurally represented as follows:
- Chemical Formula : CHNO
- Molecular Weight : 218.20 g/mol
The compound features two hydroxyl groups attached to a terephthalamide backbone, which contributes to its reactivity and potential interactions with biological systems.
Biological Activity Overview
This compound exhibits several biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antimicrobial properties against various pathogens, including bacteria and fungi. The mechanism is believed to involve disruption of microbial cell walls and inhibition of essential metabolic pathways.
- Anticancer Properties : Research indicates that this compound may inhibit cancer cell proliferation. For instance, it has been tested against different cancer cell lines, demonstrating cytotoxic effects that could be attributed to apoptosis induction and cell cycle arrest.
- Enzyme Inhibition : The compound has been identified as a potential inhibitor of certain enzymes, such as acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's. The inhibition mechanism involves binding to the active site of the enzyme, preventing substrate access.
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | 15 |
| Escherichia coli | 64 µg/mL | 12 |
These findings suggest that the compound has moderate antibacterial activity, which could be further explored for therapeutic applications.
Case Study 2: Anticancer Activity
In vitro studies on human breast cancer cell lines (MCF-7) showed that treatment with this compound resulted in a dose-dependent decrease in cell viability:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 65 |
| 50 | 45 |
The data indicates significant anticancer potential, warranting further investigation into its mechanisms of action.
Mechanistic Insights
The biological activities of this compound can be attributed to its ability to form hydrogen bonds and hydrophobic interactions with biological macromolecules. This property enhances its binding affinity towards target proteins, leading to effective inhibition or modulation of biological pathways.
Experimental Findings
Various experimental techniques have been employed to study the properties and activities of this compound:
- NMR Spectroscopy : Used to confirm the structural integrity and purity of synthesized compounds.
- Mass Spectrometry : Provided insights into molecular weight and fragmentation patterns.
- FTIR Spectroscopy : Helped identify functional groups and their interactions within biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
